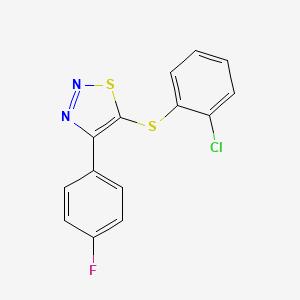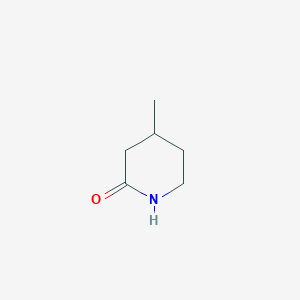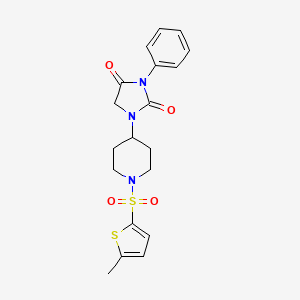
5-(2-Chlorophenyl)sulfanyl-4-(4-fluorophenyl)thiadiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “5-(2-Chlorophenyl)sulfanyl-4-(4-fluorophenyl)thiadiazole” is a type of organic compound that contains a thiadiazole ring. Thiadiazole is a type of heterocyclic compound that contains a five-membered ring with two nitrogen atoms, one sulfur atom, and two carbon atoms . The compound also contains chlorophenyl and fluorophenyl groups, which are types of aromatic rings that contain chlorine and fluorine atoms, respectively .
Synthesis Analysis
While the specific synthesis process for “5-(2-Chlorophenyl)sulfanyl-4-(4-fluorophenyl)thiadiazole” is not available, similar compounds are often synthesized through a series of reactions including esterification, hydrazination, salt formation, and cyclization . The starting material is often an aromatic acid, such as 4-chlorobenzoic acid .Molecular Structure Analysis
The molecular structure of “5-(2-Chlorophenyl)sulfanyl-4-(4-fluorophenyl)thiadiazole” would likely be characterized by the presence of a thiadiazole ring, along with chlorophenyl and fluorophenyl groups. The exact structure would need to be confirmed by techniques such as NMR, IR, and elemental analysis .Aplicaciones Científicas De Investigación
Sure! Here is a comprehensive analysis of the scientific research applications of 5-(2-Chlorophenyl)sulfanyl-4-(4-fluorophenyl)thiadiazole, focusing on six unique applications:
Antiviral Activity
5-(2-Chlorophenyl)sulfanyl-4-(4-fluorophenyl)thiadiazole has shown promising antiviral properties. Research indicates that derivatives of thiadiazole compounds can inhibit the replication of viruses such as the tobacco mosaic virus (TMV). This makes them potential candidates for developing antiviral agents to protect crops and possibly extend to human antiviral therapies .
Anticancer Properties
Thiadiazole derivatives, including 5-(2-Chlorophenyl)sulfanyl-4-(4-fluorophenyl)thiadiazole, have been studied for their cytotoxic effects on cancer cells. These compounds can disrupt DNA replication processes, thereby inhibiting the growth of cancer cells. They have shown efficacy against various cancer cell lines, making them potential candidates for anticancer drug development .
Antibacterial and Antifungal Activities
The compound has demonstrated significant antibacterial and antifungal properties. Thiadiazole derivatives can inhibit the growth of various bacterial and fungal strains, making them useful in developing new antimicrobial agents. This is particularly important in the context of rising antibiotic resistance .
Anti-inflammatory Effects
Research has shown that thiadiazole derivatives possess anti-inflammatory properties. These compounds can inhibit the production of pro-inflammatory cytokines, which are involved in the inflammatory response. This makes them potential candidates for developing new anti-inflammatory drugs for treating conditions such as arthritis and other inflammatory diseases .
Anticonvulsant Activity
Thiadiazole derivatives have been investigated for their anticonvulsant properties. These compounds can modulate neurotransmitter activity in the brain, reducing the frequency and severity of seizures. This makes them potential candidates for developing new treatments for epilepsy and other seizure disorders .
Herbicidal Applications
The compound has potential applications in agriculture as a herbicide. Thiadiazole derivatives can inhibit the growth of weeds, protecting crops and improving agricultural yields. This is particularly important for sustainable agriculture practices and reducing the reliance on traditional chemical herbicides .
Mecanismo De Acción
Target of Action
Similar compounds with a 1,3,4-thiadiazole moiety have been found to bind with high affinity to multiple receptors , suggesting that 5-(2-Chlorophenyl)sulfanyl-4-(4-fluorophenyl)thiadiazole may also interact with various biological targets.
Mode of Action
Compounds with similar structures have been shown to interact with their targets, leading to changes in cellular processes
Biochemical Pathways
Compounds with a 1,3,4-thiadiazole moiety have been associated with a wide range of biological activities , suggesting that 5-(2-Chlorophenyl)sulfanyl-4-(4-fluorophenyl)thiadiazole may also influence various biochemical pathways.
Result of Action
Similar compounds have shown various biological activities, including antiviral, anti-inflammatory, and anticancer effects , suggesting that 5-(2-Chlorophenyl)sulfanyl-4-(4-fluorophenyl)thiadiazole may have similar effects.
Propiedades
IUPAC Name |
5-(2-chlorophenyl)sulfanyl-4-(4-fluorophenyl)thiadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8ClFN2S2/c15-11-3-1-2-4-12(11)19-14-13(17-18-20-14)9-5-7-10(16)8-6-9/h1-8H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOMPNXSWPCLWKS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)SC2=C(N=NS2)C3=CC=C(C=C3)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8ClFN2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-((1,3-dimethyl-2,4-dioxo-6-propyl-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)thio)-N-(2-methoxyethyl)acetamide](/img/structure/B2599870.png)


![6-[4-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)piperazin-1-yl]-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2599874.png)




![2-{2-[4-(4-Bromophenoxy)phenyl]-1,3-thiazol-4-yl}acetic acid](/img/structure/B2599886.png)
![(3'-Methoxy-[1,1'-biphenyl]-4-yl)(3-((4-methoxyphenyl)sulfonyl)azetidin-1-yl)methanone](/img/structure/B2599887.png)
![N-(3-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)butyramide](/img/structure/B2599888.png)
![6-[(4-chlorophenyl)sulfanyl]nicotinaldehyde O-(2,4-dichlorobenzyl)oxime](/img/structure/B2599890.png)

